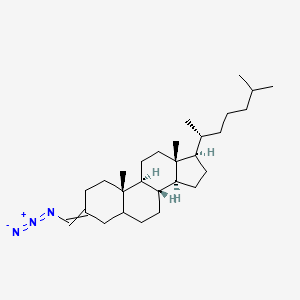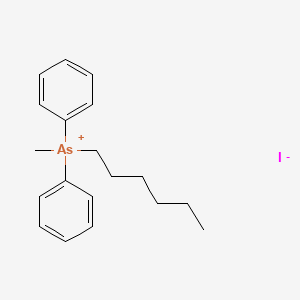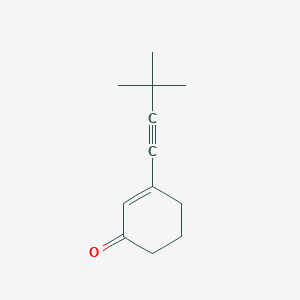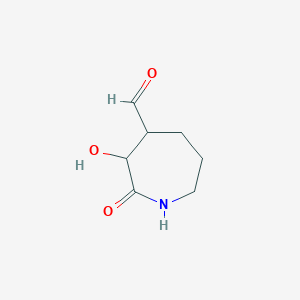![molecular formula C7H7ClN2O5 B14510504 2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide CAS No. 62749-02-4](/img/structure/B14510504.png)
2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide is a chemical compound that belongs to the class of imides. Imides are compounds that contain a nitrogen atom linked to two carbonyl groups. This compound is structurally related to derivatives of ammonia and can pass through biological membranes due to its neutral and hydrophobic nature . It has been reported to have various applications in scientific research, particularly in the study of protein structures and interactions .
Méthodes De Préparation
The synthesis of 2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide involves the reaction of 2-chloroacetamide with N-hydroxysuccinimide (NHS) ester functions. The NHS ester functions react rapidly and irreversibly with amino functions in proteins, mainly neighboring lysine groups . The stable phosphonic acid function allows for the enrichment of mono- and crosslinked peptides by using immobilized metal affinity chromatography (IMAC) . Industrial production methods typically involve the use of advanced synthetic routes and reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to form its corresponding amide and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide is widely used in scientific research, particularly in the field of cross-linking mass spectrometry (XL-MS). It is used as a crosslinker to study protein structures and interactions . The compound’s unique trifunctional crosslinker properties allow it to react rapidly and irreversibly with amino functions in proteins, making it an essential tool for proteome-wide profiling of protein assemblies . Additionally, it has applications in the synthesis of biologically potent imides, which have been reported to be potent antibacterial and antifungal agents .
Mécanisme D'action
The mechanism of action of 2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide involves its reaction with amino functions in proteins, mainly neighboring lysine groups. The NHS ester functions react rapidly and irreversibly with these amino functions, leading to the formation of stable crosslinked peptides . The stable phosphonic acid function allows for the enrichment of these peptides using IMAC, facilitating the study of protein structures and interactions .
Comparaison Avec Des Composés Similaires
2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide can be compared with other similar compounds such as:
2,4-Dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound belongs to the class of imides and has been reported to be a potent antibacterial and antifungal agent.
The uniqueness of this compound lies in its specific reactivity with amino functions in proteins and its stable phosphonic acid function, which allows for the enrichment of crosslinked peptides .
Propriétés
Numéro CAS |
62749-02-4 |
|---|---|
Formule moléculaire |
C7H7ClN2O5 |
Poids moléculaire |
234.59 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) N-(2-chloroacetyl)carbamate |
InChI |
InChI=1S/C7H7ClN2O5/c8-3-4(11)9-7(14)15-10-5(12)1-2-6(10)13/h1-3H2,(H,9,11,14) |
Clé InChI |
HMERAIWYRFYIBX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid](/img/structure/B14510449.png)
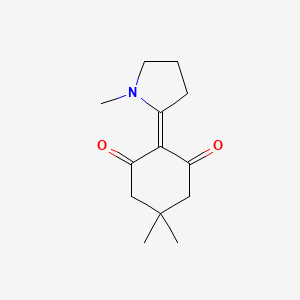

![2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid](/img/structure/B14510469.png)
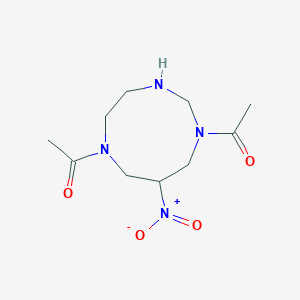
![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)
